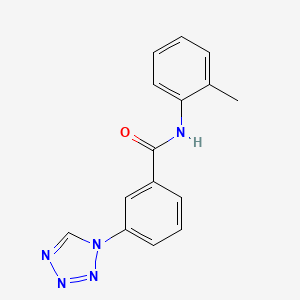

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

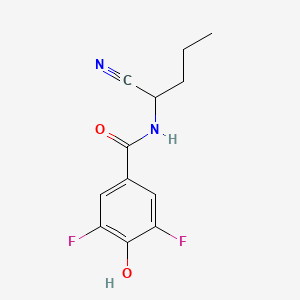

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, also known as MMB-TZB, is a synthetic compound classified under the category of tetrazole-containing monoamine oxidase (MAO-A) inhibitors. It has a molecular formula of C15H13N5O and an average mass of 279.297 Da .

Synthesis Analysis

The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction involving primary amines, orthoesters, and azides . A relatively simple method was proposed in the early 1970s that enabled the synthesis of tetrazole, its 1-monoand 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide consists of a benzamide group attached to a 2-methylphenyl group and a tetrazol-1-yl group . The molecular weight of the compound is approximately 279.303.科学研究应用

Antiallergic and Antihypertensive Activities

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide and its derivatives have been explored for their potential in treating various medical conditions. Specifically, compounds with the tetrazole moiety have shown significant promise in antiallergic and antihypertensive applications. For instance, a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated potent antiallergic activity in rat models, outperforming traditional treatments like disodium cromoglycate (DSCG) in efficacy (Honma et al., 1983). Similarly, a series of nonpeptide angiotensin II receptor antagonists, which include tetrazole derivatives, were identified for their potent oral antihypertensive effects, marking a significant advancement over previously available treatments (Carini et al., 1991).

Anticancer Potential

Several studies have highlighted the anticancer potential of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide. For example, the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed compounds with moderate to excellent anticancer activity against various cancer cell lines, offering a new avenue for cancer treatment research (Ravinaik et al., 2021). Another study focused on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising anticancer activities and highlighting the potential of these compounds as therapeutic agents (Tiwari et al., 2017).

Antimicrobial and Gelation Properties

The antimicrobial properties of benzamide derivatives, including N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide, have been explored with positive outcomes. A study on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed significant antimicrobial efficacy against various bacterial and fungal strains, suggesting these compounds could serve as bases for developing new antimicrobial agents (Sethi et al., 2016). Additionally, the role of methyl functionality and S⋯O interaction in gelation behavior was investigated in N-(thiazol-2-yl) benzamide derivatives, indicating potential applications in material science for developing new supramolecular gelators (Yadav & Ballabh, 2020).

属性

IUPAC Name |

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZPXSMMEGQGDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)

![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)

![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)

![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)

![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)